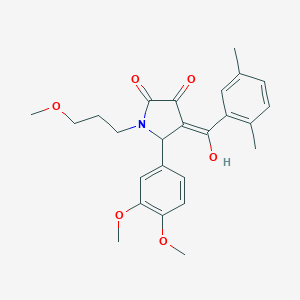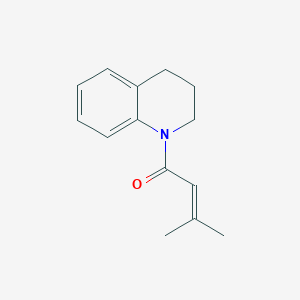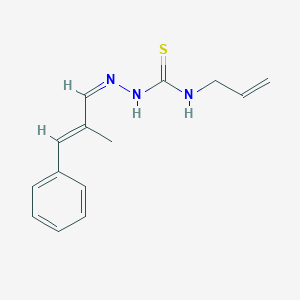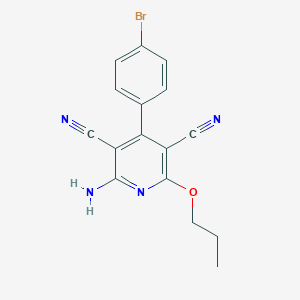![molecular formula C18H17NO4S2 B255013 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone family. This compound has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to exhibit antioxidant effects by reducing oxidative stress and protecting cells from damage. Furthermore, it has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its ability to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity for certain biological processes.
将来の方向性
There are several future directions for the study of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to study the mechanism of action of this compound in more detail to understand its effects on various biological processes. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on developing more specific derivatives of this compound that exhibit enhanced efficacy and reduced toxicity.
合成法
The synthesis of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multistep process. The first step involves the reaction of 2-furylacrolein with thiourea, which leads to the formation of 2-furylmethylene-2-thioxo-1,3-thiazolidin-4-one. The second step involves the reaction of 2-furylmethylene-2-thioxo-1,3-thiazolidin-4-one with 3,4-dimethoxyphenylacetic acid, which leads to the formation of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one.
科学的研究の応用
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound can be used to study the mechanism of action of thiazolidinone derivatives and their effects on various biological processes.
特性
製品名 |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C18H17NO4S2 |
分子量 |
375.5 g/mol |
IUPAC名 |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17NO4S2/c1-21-14-6-5-12(10-15(14)22-2)7-8-19-17(20)16(25-18(19)24)11-13-4-3-9-23-13/h3-6,9-11H,7-8H2,1-2H3/b16-11+ |
InChIキー |
VIEAWYNYPSGKPA-LFIBNONCSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)OC |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)


![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)

![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)



![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)